3-(3-Fluoro-2-methylphenoxy)azetidine
Overview
Description
3-(3-Fluoro-2-methylphenoxy)azetidine: is a chemical compound with the molecular formula C10H12FNO. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluoro-substituted phenoxy group attached to the azetidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-2-methylphenoxy)azetidine typically involves the reaction of 3-fluoro-2-methylphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoro-2-methylphenoxy)azetidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoro and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various hydrogenated forms. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(3-Fluoro-2-methylphenoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and phenoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The azetidine ring provides structural rigidity, enhancing the compound’s stability and efficacy. Detailed studies on the molecular pathways involved can provide insights into its therapeutic potential and guide the development of new drugs.
Comparison with Similar Compounds
- 3-(4-Fluoro-2-methylphenoxy)azetidine
- 3-(3-Chloro-2-methylphenoxy)azetidine
- 3-(3-Bromo-2-methylphenoxy)azetidine
Comparison: Compared to similar compounds, 3-(3-Fluoro-2-methylphenoxy)azetidine exhibits unique properties due to the presence of the fluoro group. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound a promising candidate for pharmaceutical applications. Additionally, the specific positioning of the fluoro and methyl groups on the phenoxy ring can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7-9(11)3-2-4-10(7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBQXVWHGGLIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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